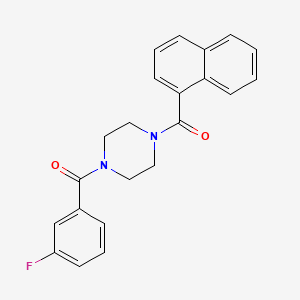
1'-propionyl-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1'-propionyl-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide, commonly known as PVT1, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. PVT1 is a small molecule that has been shown to have a unique mechanism of action, making it a promising candidate for the development of new drugs and therapies. In
作用機序
PVT1 has a unique mechanism of action that involves the modulation of certain signaling pathways in the body. Specifically, PVT1 has been shown to interact with the dopamine D2 receptor and the sigma-1 receptor, both of which are involved in various physiological processes. By modulating the activity of these receptors, PVT1 can have a wide range of effects on the body, including changes in neurotransmitter release, cell growth, and apoptosis.
Biochemical and Physiological Effects:
PVT1 has been shown to have a range of biochemical and physiological effects, depending on the specific context and concentration. In some studies, PVT1 has been found to increase dopamine release in the brain, leading to improved cognitive function and mood. In other studies, PVT1 has been shown to inhibit the growth of cancer cells, suggesting that it may have potential as an anticancer agent. Additionally, PVT1 has been found to modulate the activity of certain ion channels and receptors, leading to changes in cellular signaling and gene expression.
実験室実験の利点と制限
PVT1 has several advantages for use in lab experiments, including its small size, ease of synthesis, and unique mechanism of action. However, there are also some limitations to using PVT1 in lab experiments. For example, PVT1 can be difficult to work with due to its low solubility in water, which can make it challenging to administer to cells or animals. Additionally, PVT1 has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several potential future directions for research on PVT1. One area of interest is the development of new drugs based on the structure of PVT1, which could have improved efficacy and fewer side effects compared to existing drugs. Another area of interest is the study of PVT1's effects on specific signaling pathways in the body, which could lead to a better understanding of its mechanism of action and potential therapeutic applications. Additionally, more research is needed to fully understand the biochemical and physiological effects of PVT1, as well as its potential limitations and challenges for use in lab experiments.
合成法
PVT1 can be synthesized using a multi-step process involving various chemical reactions. The first step involves the synthesis of 1-(2-pyridylmethyl)piperidine-4-carboxylic acid, which is then reacted with propionyl chloride to form 1-(2-pyridylmethyl)-4-propionylpiperidine-3-carboxylic acid. This intermediate is then reacted with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form PVT1.
科学的研究の応用
PVT1 has been shown to have potential applications in various scientific research areas, including neuropharmacology, cancer research, and drug discovery. In neuropharmacology, PVT1 has been found to modulate the activity of certain neurotransmitter receptors, making it a promising candidate for the development of new drugs for the treatment of neurological disorders. In cancer research, PVT1 has been shown to inhibit the growth of certain cancer cells, suggesting that it may have potential as an anticancer agent. In drug discovery, PVT1 can be used as a lead compound to develop new drugs with improved efficacy and fewer side effects.
特性
IUPAC Name |
1-(1-propanoylpiperidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c1-2-19(25)23-12-8-18(9-13-23)24-11-5-6-16(15-24)20(26)22-14-17-7-3-4-10-21-17/h3-4,7,10,16,18H,2,5-6,8-9,11-15H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKOPTWIIMXOMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)N2CCCC(C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(dimethylamino)methyl]-1-[(3,4,5-trimethoxyphenyl)acetyl]-3-piperidinol](/img/structure/B5349317.png)
![2-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)-N,N-dimethyl-1-(3-methylphenyl)-2-oxoethanamine](/img/structure/B5349322.png)
![N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B5349328.png)
![2-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol](/img/structure/B5349334.png)
![(4R)-N-ethyl-4-[4-({[(2E)-3-phenyl-2-propenoyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-L-prolinamide hydrochloride](/img/structure/B5349340.png)
![7-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydroisothiazolo[4,5-b]pyridine-3-carboxylic acid](/img/structure/B5349346.png)
![3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanoic acid](/img/structure/B5349351.png)
![5-[(4-{N-[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]ethanehydrazonoyl}phenoxy)methyl]-2-furoic acid](/img/structure/B5349369.png)
![N-(4-chloro-3-methylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5349384.png)
![2,2'-[3,6-pyridazinediylbis(thio)]diacetic acid](/img/structure/B5349391.png)
![4-[4-(ethylsulfonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5349396.png)
![1-{2-[2-(4-chlorophenyl)morpholin-4-yl]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B5349398.png)

![N-(2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea](/img/structure/B5349410.png)